5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro-substituted methoxybenzene ring, a sulfonamide group, and a pyrrolidine ring
Preparation Methods
The synthesis of 5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the methoxybenzene ring: This step involves the chlorination of 2-methoxybenzene to introduce the chloro substituent.
Introduction of the sulfonamide group: The sulfonamide group is introduced through a reaction with a suitable sulfonyl chloride.
Attachment of the pyrrolidine ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine ring attacks an electrophilic carbon center on the intermediate compound.
Final coupling: The final step involves coupling the intermediate with N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]amine to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro substituent on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: It may have potential therapeutic applications, such as acting as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide include:
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares the chloro and methoxy substituents on the benzene ring but differs in the presence of a sulfamoylphenyl group instead of the pyrrolidine ring.
N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide: This compound lacks the chloro and methoxy substituents on the benzene ring but retains the sulfonamide and pyrrolidine groups.
Properties
Molecular Formula |
C14H19ClN2O4S |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H19ClN2O4S/c1-16(10-14(18)17-7-3-4-8-17)22(19,20)13-9-11(15)5-6-12(13)21-2/h5-6,9H,3-4,7-8,10H2,1-2H3 |
InChI Key |
IVRDIIJGEQWCHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N1CCCC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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